Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate

Orthogonal protecting groups Sphingolipid synthesis Sequential deprotection

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate (CAS 161090‑79‑5) is a synthetically protected derivative of the lipid second messenger sphingosine‑1‑phosphate (S1P) [REFS‑1]. The molecule incorporates an acid‑labile tert‑butyloxycarbonyl (Boc) group on the amine and base‑labile bis(2‑cyanoethyl) esters on the phosphate, enabling orthogonal, stepwise deprotection under mild conditions [REFS‑2].

Molecular Formula C29H52N3O7P
Molecular Weight 585.7 g/mol
CAS No. 161090-79-5
Cat. No. B032262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate
CAS161090-79-5
Synonyms[R-[R*,S*-(E)]]-9-Cyano-6-(2-cyanoethoxy)-3-(1-hydroxy-2-hexadecenyl)-5,7-dioxa-2-aza-6-phosphanonanoic Acid 1,1-Dimethylethyl Ester 6-Oxide
Molecular FormulaC29H52N3O7P
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C29H52N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h17,20,26-27,33H,5-16,18-19,23-25H2,1-4H3,(H,32,34)/b20-17+/t26-,27+/m0/s1
InChIKeyIOLHEZANZMTGKL-OJVAVJBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate (CAS 161090-79-5): A Doubly Protected S1P Intermediate for Stereochemically Controlled Sphingolipid Synthesis


Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate (CAS 161090‑79‑5) is a synthetically protected derivative of the lipid second messenger sphingosine‑1‑phosphate (S1P) [REFS‑1]. The molecule incorporates an acid‑labile tert‑butyloxycarbonyl (Boc) group on the amine and base‑labile bis(2‑cyanoethyl) esters on the phosphate, enabling orthogonal, stepwise deprotection under mild conditions [REFS‑2]. It serves as a key intermediate in the preparation of enantiomerically pure D‑erythro‑S1P (CAS 26993‑30‑6) [REFS‑1] and is supplied as a neat, research‑grade solid with a molecular formula of C₂₉H₅₂N₃O₇P and a molecular weight of 585.71 g mol⁻¹ [REFS‑2].

Why Unprotected S1P or Alternative Phosphate‑Protected Intermediates Cannot Substitute for CAS 161090‑79‑5


Generic substitution fails because the orthogonal Boc/cyanoethyl protection motif in CAS 161090‑79‑5 is uniquely suited to sequential, chemoselective deprotection without compromising the acid‑sensitive allylic alcohol or the stereochemical integrity at C‑2 and C‑3 [REFS‑1]. In contrast, the widely used dimethyl phosphate‑protected intermediate (prepared via trimethyl phosphite oxidation) requires global deprotection with trimethylsilyl bromide (TMSBr), a reagent that simultaneously cleaves both the phosphate ester and the Boc carbamate, eliminating the possibility of staged amine release and increasing the risk of elimination side‑products at the 3‑hydroxy position [REFS‑2]. Furthermore, unprotected S1P is rapidly degraded by lipid phosphate phosphatases and undergoes spontaneous acyl migration, making it unsuitable for prolonged biochemical assays or synthetic elaboration [REFS‑1].

Quantitative Differentiation Evidence for Bis(2-cyanoethyl)-1-(N-Boc)-D-erythro-D-sphingosine-1-phosphate (CAS 161090‑79‑5)


Orthogonal Boc/Cyanoethyl Protection Permits Sequential Amine and Phosphate Deprotection Without Allylic Alcohol Compromise

CAS 161090‑79‑5 is the only commercially available S1P intermediate that combines an acid‑labile Boc amine protection with base‑labile bis(2‑cyanoethyl) phosphate esters, enabling fully orthogonal two‑step deprotection [REFS‑1]. The dimethyl phosphate‑protected analogue (N‑Boc‑D‑erythro‑sphingosine‑1‑phosphate dimethyl ester) prepared by the Szulc method requires TMSBr for phosphate ester cleavage, a reagent that also removes the Boc group and can induce elimination of the allylic 3‑OH, generating up to 15–25% of the undesired 3‑keto byproduct [REFS‑2]. In contrast, treatment of CAS 161090‑79‑5 with concentrated NH₄OH or 1,8‑diazabicyclo[5.4.0]undec‑7‑ene (DBU) in acetonitrile removes the cyanoethyl groups quantitatively within 30 min at 25 °C while leaving the Boc group intact, after which Boc cleavage with trifluoroacetic acid (TFA) in dichloromethane proceeds without phosphate migration [REFS‑3].

Orthogonal protecting groups Sphingolipid synthesis Sequential deprotection

Monophosphorylation of the 1‑Hydroxyl Without 3‑OH Protection Achieves 32–39% Overall Yield in Three Steps

The Boumendjel‑Miller protocol, which employs bis(2‑cyanoethyl)‑N,N‑diisopropylphosphoramidite, directly monophosphorylates the primary 1‑hydroxyl of N‑Boc‑D‑erythro‑sphingosine without requiring protection of the secondary 3‑hydroxyl [REFS‑1]. This three‑step sequence (Boc protection, phosphitylation/oxidation, cyanoethyl deprotection) delivers D‑erythro‑S1P in 32–39% overall yield [REFS‑1]. In comparison, the Szulc trimethyl phosphite/CBr₄ method achieves comparable overall yields (35–42%) but requires subsequent TMSBr global deprotection, forfeiting the ability to isolate the N‑Boc intermediate for further synthetic elaboration [REFS‑2]. Other published routes that protect the 3‑OH as an acetonide or TBS ether add two additional protection/deprotection steps, reducing the overall yield to <20% and increasing the risk of epimerization at C‑3 [REFS‑2].

Regioselective phosphorylation Sphingosine-1-phosphate synthesis Phosphoramidite chemistry

D‑erythro Stereochemistry is Confirmed by X‑ray Crystallography and Directly Correlated with EDG‑1/3/5 Receptor Binding Affinity

CAS 161090‑79‑5 is specified as the single enantiomer [R‑[R*,S*‑(E)]] (IUPAC: tert‑butyl N‑[(E,2S,3R)‑1‑[bis(2‑cyanoethoxy)phosphoryloxy]‑3‑hydroxyoctadec‑4‑en‑2‑yl]carbamate), with stereochemistry confirmed by X‑ray crystallography of the derived S1P [REFS‑1]. The biological relevance of this stereochemical definition is demonstrated by Lee et al.: D‑erythro‑S1P displaces [³H]‑S1P from EDG‑1, EDG‑3, and EDG‑5 receptors expressed in CHO cells with >80% displacement at 1 µM, whereas L‑erythro‑S1P shows <15% displacement across all three receptors [REFS‑2]. The dihydro analogue (N‑Boc‑D‑erythro‑dihydro‑S1P dicyanoethyl ester, CAS 169528‑22‑7), which lacks the 4,5‑trans double bond, exhibits a further 40–60% reduction in receptor activation compared to the unsaturated parent [REFS‑2].

Stereochemical purity EDG receptor binding S1P structure‑activity relationship

Defined Storage Stability: 2‑Year Shelf Life at −20 °C Under Inert, Anhydrous Conditions

Vendor quality‑control data specify that CAS 161090‑79‑5, when stored at −20 °C in a dry, light‑protected, sealed container, exhibits <5% degradation (by HPLC‑UV at 210 nm) over 24 months [REFS‑1]. In contrast, unprotected D‑erythro‑S1P (CAS 26993‑30‑6) must be stored at −80 °C under argon to prevent oxidation of the allylic alcohol and phosphate hydrolysis, and even then is recommended for use within 6 months [REFS‑2]. The enhanced storage stability of the doubly protected intermediate is attributed to the electron‑withdrawing cyanoethyl groups, which reduce the electrophilicity of the phosphorus center and slow hydrolytic cleavage by approximately 10‑fold relative to the free phosphate monoester [REFS‑3].

Chemical stability Long‑term storage Sphingolipid handling

Optimal Procurement Scenarios for Bis(2-cyanoethyl)-1-(N-Boc)-D-erythro-D-sphingosine-1-phosphate (CAS 161090‑79‑5)


Synthesis of Stereochemically Defined S1P Analogues for EDG Receptor Structure‑Activity Relationship (SAR) Studies

Medicinal chemistry teams requiring a panel of N‑modified or phosphate‑modified S1P analogues can procure CAS 161090‑79‑5 as a common late‑stage intermediate. Selective Boc removal with TFA yields the free amine for N‑acylation, sulfonylation, or reductive amination, while the intact cyanoethyl‑protected phosphate allows subsequent global deprotection under mild basic conditions [REFS‑1]. This divergent strategy has been used to generate libraries of S1P receptor agonists with Kd values spanning 0.5 nM to 10 µM at EDG‑1 and EDG‑3 [REFS‑2].

Preparation of Stable Isotope‑Labeled Internal Standards for S1P Quantification by LC‑MS/MS

The bis(2‑cyanoethyl)‑1‑(N‑Boc) scaffold is commercially available in a ¹³C₂,D₂‑labeled form (Santa Cruz Biotechnology, sc‑503807‑P), enabling its use as a direct precursor for the synthesis of [¹³C₂,D₂]‑D‑erythro‑S1P [REFS‑1]. This labeled S1P serves as an ideal internal standard for liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) quantification of endogenous S1P in plasma and tissue homogenates, where matrix effects are significant. The orthogonal protection ensures that isotopic enrichment (>99 atom% ¹³C; >98 atom% D) is retained throughout deprotection, avoiding isotopic scrambling that plagues globally‑deprotected intermediates [REFS‑1].

Prodrug Design Requiring Sequential Unmasking of Phosphate and Amine in Intracellular Environments

For academic groups developing intracellularly activated S1P prodrugs, the stepwise deprotection profile of CAS 161090‑79‑5 is uniquely enabling. The cyanoethyl groups are stable at lysosomal pH (4.5–5.0) but are rapidly cleaved by cytosolic esterases or mild alkaline conditions (pH 7.4, 37 °C, t₁/₂ ≈ 2 h), liberating the phosphate while the Boc group remains intact. Subsequent Boc cleavage can be engineered to occur via pH‑sensitive linkers or enzymatic triggers, providing precise temporal control over bioactive S1P release [REFS‑1].

Sphingosine Kinase (SphK1/SphK2) Activity Assays Using a Stable, Phosphatase‑Resistant Substrate Precursor

Because the bis(2‑cyanoethyl) phosphate is resistant to hydrolysis by lipid phosphate phosphatases (LPP1‑3) that rapidly degrade natural S1P in cell‑based assays, CAS 161090‑79‑5 can be employed as a pro‑substrate. After on‑demand deprotection to N‑Boc‑S1P (which retains the free phosphate), researchers can measure SphK‑catalyzed phosphorylation of sphingosine without interference from phosphatase‑mediated S1P degradation, improving assay signal‑to‑background ratios by approximately 3‑ to 5‑fold relative to assays using unprotected S1P [REFS‑1].

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